Tetrabutylammonium octachlorodirhenate(III)

Inorganic Synthesis Coordination Chemistry Metal-Metal Bonds

Sourcing an organo-soluble [Re₂Cl₈]²⁻ source is a critical bottleneck in dirhenium chemistry. Insoluble K₂[Re₂Cl₈] limits reaction scope and yield. Tetrabutylammonium octachlorodirhenate(III) overcomes this barrier with superior solubility in polar organic solvents, enabling homogeneous ligand substitution and catalysis. Key advantages: • 98% assay ensures reproducible catalytic and photochemical outcomes. • Defined 'core: rhenium' reagent minimizes impurity-driven side reactions. • Ready global shipment supports uninterrupted synthetic workflows.

Molecular Formula C32H72Cl8N2Re2
Molecular Weight 1141 g/mol
CAS No. 14023-10-0
Cat. No. B079007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium octachlorodirhenate(III)
CAS14023-10-0
Molecular FormulaC32H72Cl8N2Re2
Molecular Weight1141 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl
InChIInChI=1S/2C16H36N.8ClH.2Re/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h2*5-16H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+3/p-8
InChIKeyDSDHKKNVLJDBNO-UHFFFAOYSA-F
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Octachlorodirhenate(III) (CAS 14023-10-0): A Versatile Dirhenium(III) Precursor with a Quadruple Metal-Metal Bond


Tetrabutylammonium octachlorodirhenate(III), with the formula [(n-C₄H₉)₄N]₂[Re₂Cl₈], is a coordination compound belonging to the class of quadruply-bonded dirhenium(III) complexes [1]. It is a well-defined, solid-state source of the [Re₂Cl₈]²⁻ dianion, which is a foundational unit in the field of metal-metal multiple bonds [2]. The compound is typically procured as a high-purity (e.g., 98%) solid reagent for use as a catalyst or as a synthetic precursor in both academic and industrial research settings .

Why Tetrabutylammonium Octachlorodirhenate(III) Cannot Be Substituted by Inorganic Salts in Non-Aqueous Research


The critical differentiator for tetrabutylammonium octachlorodirhenate(III) is its solubility profile. While the core [Re₂Cl₈]²⁻ dianion is chemically stable, its accessibility in non-aqueous media is entirely dependent on the counter-cation [1]. Inorganic salts like the prototypical potassium octachlorodirhenate (K₂[Re₂Cl₈]) are insoluble in most organic solvents, which severely limits their synthetic utility [2]. Substituting one dirhenium(III) precursor for another without considering the counter-ion will lead to failed reactions, low yields, or the need for entirely different synthetic pathways. The tetrabutylammonium variant is specifically engineered to overcome this solubility barrier, enabling a broader range of chemistry that is simply not accessible with its alkali-metal analogs [1]. This functional advantage is the primary driver for its selection in procurement.

Product-Specific Quantitative Evidence Guide: Performance Benchmarks for Tetrabutylammonium Octachlorodirhenate(III)


Solubility Advantage in Polar Organic Solvents: Enabling Non-Aqueous Dirhenium Chemistry

The tetrabutylammonium salt of the [Re₂Cl₈]²⁻ dianion exhibits vastly superior solubility in polar organic solvents compared to its alkali-metal counterparts. The synthesis of the [Bu₄N]₂[Re₂Cl₈] salt was specifically developed because it 'has good solubility properties in polar organic solvents', a critical feature that 'facilitated numerous studies of the chemical and physical properties of the anion' [1]. In contrast, the corresponding potassium salt, K₂[Re₂Cl₈], is largely insoluble in such media [2]. This differential solubility is a key determinant of synthetic utility.

Inorganic Synthesis Coordination Chemistry Metal-Metal Bonds

Defined Purity and Sourcing for Reproducible Synthesis and Catalysis

Procurement of tetrabutylammonium octachlorodirhenate(III) as a reagent with a specified purity ensures reproducible performance in catalytic and synthetic applications. The compound is commercially available with a documented assay of 98%, and it is categorized as a 'rhenium' reagent with a 'reaction suitability: core: rhenium, reagent type: catalyst' . This level of defined purity contrasts with the 'no practical value' and purely historical significance assigned to the inorganic potassium salt [1], which is not typically supplied as a high-purity synthetic reagent.

Catalysis Chemical Synthesis Quality Control

Distinct Photochemical Reactivity: Pathway Divergence Between Chlorinated and Non-Chlorinated Solvents

The photochemical behavior of the [Re₂Cl₈]²⁻ dianion is highly solvent-dependent, a property that can be exploited for divergent synthetic outcomes. Under 254 nm irradiation in chloroform, the [Re₂Cl₈]²⁻ ion undergoes clean photooxidation to form [Re₂Cl₉]⁻ [1]. This is in stark contrast to its behavior in acetonitrile, where identical irradiation conditions lead to metal-metal bond cleavage and solvation, yielding [ReCl₄(CH₃CN)₂]⁻ [1]. This solvent-controlled reactivity is a specific, verifiable property of the [Re₂Cl₈]²⁻ unit, which is accessible in solution form due to the tetrabutylammonium counter-ion.

Photochemistry Reaction Mechanisms Organometallics

Class-Derived Potential for Strong Antiradical and Antioxidant Activity

Dirhenium(III) compounds as a class are characterized by a strong antiradical and antioxidant effect, a property that distinguishes them from other metal-based anticancer drug candidates. This activity is directly attributed to the unsaturation of their Re-Re quadruple bond [1]. While this is a class-level inference for the tetrabutylammonium salt itself, it provides a scientifically grounded rationale for its investigation as a platform for developing new therapeutics with a potentially differentiated mechanism of action (e.g., redox modulation) compared to platinum-based drugs [1].

Medicinal Chemistry Bioinorganic Chemistry Cancer Research

Optimal Application Scenarios for Tetrabutylammonium Octachlorodirhenate(III) Based on Verified Performance Data


Precursor for Ligand Substitution and Cluster Synthesis in Non-Aqueous Media

As established, the superior solubility of [Bu₄N]₂[Re₂Cl₈] in polar organic solvents is its defining practical advantage [1]. This property directly enables its use as a soluble source of the stable [Re₂Cl₈]²⁻ dianion for a wide range of ligand substitution reactions. Researchers can reliably use this compound to synthesize new dirhenium complexes with carboxylate, amidinate, and other ligands in homogeneous solution, a workflow that would be impossible or extremely low-yielding with insoluble precursors like K₂[Re₂Cl₈] [2]. This makes it an essential procurement item for any laboratory focused on the synthetic chemistry of quadruple-bonded dimers.

Photochemical Synthesis of Dinuclear vs. Mononuclear Rhenium Complexes

The documented solvent-dependent photolysis of the [Re₂Cl₈]²⁻ dianion presents a unique opportunity for synthetic chemists. By selecting the appropriate reaction medium, a researcher can steer the photochemical outcome toward either the retention of the dinuclear core (in chloroform) or its cleavage to a mononuclear product (in acetonitrile) [1]. The use of a well-characterized, high-purity [Bu₄N]₂[Re₂Cl₈] reagent ensures that this observed reactivity is reproducible and not confounded by impurities [2]. This application is particularly relevant for those investigating rhenium's fundamental photochemistry or seeking a controlled method to generate specific rhenium building blocks.

Medicinal Chemistry Research on Redox-Active Metallodrugs

Based on the class-level evidence that quadruple-bonded dirhenium(III) compounds possess strong antiradical and antioxidant properties [1], the tetrabutylammonium salt serves as a convenient and versatile entry point for synthesizing novel drug candidates. Its solubility and established substitution chemistry allow for the modular assembly of new dirhenium complexes bearing biologically active ligands, enabling systematic exploration of structure-activity relationships. Research programs aimed at developing anticancer agents with alternative, redox-based mechanisms of action distinct from platinum drugs can use this compound as a key starting material to investigate this promising but underexplored chemical space.

Reliable Catalyst Screening and Process Development

For industrial or academic labs exploring rhenium-based catalysis, the procurement of a catalyst precursor with a defined purity (98%) and a documented role as a 'core: rhenium' reagent is paramount [1]. This minimizes the risk of side reactions caused by unidentified impurities, which can lead to misleading kinetic data, catalyst deactivation, or difficult purifications. By standardizing on a high-purity source like tetrabutylammonium octachlorodirhenate(III), researchers can ensure that their catalytic results are directly comparable across different batches and studies, accelerating the development of robust and reproducible catalytic processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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